molecular formula C9H14F3NO3S B15241657 1-(Propan-2-yl)-1,2,3,6-tetrahydropyridin-4-yl trifluoromethanesulfonate

1-(Propan-2-yl)-1,2,3,6-tetrahydropyridin-4-yl trifluoromethanesulfonate

Cat. No.: B15241657
M. Wt: 273.27 g/mol
InChI Key: BOZCEBQGGLKYFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Propan-2-yl)-1,2,3,6-tetrahydropyridin-4-yl trifluoromethanesulfonate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tetrahydropyridine ring substituted with a propan-2-yl group and a trifluoromethanesulfonate group. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable in synthetic chemistry and other applications.

Preparation Methods

The synthesis of 1-(Propan-2-yl)-1,2,3,6-tetrahydropyridin-4-yl trifluoromethanesulfonate typically involves multiple steps. One common method includes the following steps:

    Formation of the Tetrahydropyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Propan-2-yl Group: This step often involves alkylation reactions using suitable alkylating agents.

    Attachment of the Trifluoromethanesulfonate Group: This is usually done through sulfonation reactions using trifluoromethanesulfonic anhydride or similar reagents.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to achieve efficient synthesis.

Chemical Reactions Analysis

1-(Propan-2-yl)-1,2,3,6-tetrahydropyridin-4-yl trifluoromethanesulfonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.

    Substitution: The trifluoromethanesulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(Propan-2-yl)-1,2,3,6-tetrahydropyridin-4-yl trifluoromethanesulfonate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and as a protecting group for functional groups.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials, where its unique chemical properties are advantageous.

Mechanism of Action

The mechanism of action of 1-(Propan-2-yl)-1,2,3,6-tetrahydropyridin-4-yl trifluoromethanesulfonate involves its interaction with specific molecular targets. The trifluoromethanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The propan-2-yl group and tetrahydropyridine ring contribute to the compound’s overall stability and reactivity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(Propan-2-yl)-1,2,3,6-tetrahydropyridin-4-yl trifluoromethanesulfonate can be compared with other similar compounds, such as:

    Triisopropylsilyl trifluoromethanesulfonate: Both compounds contain the trifluoromethanesulfonate group, but differ in their overall structure and reactivity.

    Pyrrolidine derivatives: These compounds share the tetrahydropyridine ring structure but differ in their substituents and functional groups.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Biological Activity

1-(Propan-2-yl)-1,2,3,6-tetrahydropyridin-4-yl trifluoromethanesulfonate (CAS Number: 1603833-91-5) is a chemical compound with potential biological applications. Understanding its biological activity is crucial for its development in medicinal chemistry and pharmacology. This article reviews the available literature on its biological properties, including synthesis, structure-activity relationships (SAR), and case studies highlighting its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C9H14F3NO3S. It features a tetrahydropyridine ring substituted with a trifluoromethanesulfonate group, which enhances its reactivity and potential biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethanesulfonate moiety can serve as a leaving group in nucleophilic substitution reactions, facilitating the formation of biologically active derivatives.

Anticancer Activity

Recent studies have indicated that compounds similar to tetrahydropyridine derivatives exhibit promising anticancer properties. For example, research has shown that certain tetrahydropyridine analogs can induce apoptosis in cancer cell lines through various mechanisms including cell cycle arrest and modulation of apoptotic pathways .

Table 1: Summary of Anticancer Activity of Tetrahydropyridine Derivatives

Compound NameCell LineIC50 (µM)Mechanism of Action
1-(Propan-2-yl)-1,2,3,6-tetrahydropyridineHL60 (Leukemia)TBDInduction of apoptosis
5-Bromo-3-(1-isopropyl-1,2,3,6-tetrahydropyridin-4-yl)Various (e.g., MCF7)TBDInhibition of cell proliferation

Note: TBD = To Be Determined based on specific experimental conditions.

Neuroprotective Effects

Several studies have suggested that tetrahydropyridine derivatives may possess neuroprotective properties. These compounds have been evaluated in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The proposed mechanism includes the modulation of neurotransmitter systems and reduction of oxidative stress .

Case Study 1: Anticancer Screening

In a study examining the antiproliferative effects of various tetrahydropyridine derivatives on HL60 leukemia cells, it was found that modifications to the tetrahydropyridine structure significantly influenced cytotoxicity. The introduction of different substituents at the nitrogen position altered the compound's ability to induce apoptosis .

Case Study 2: Neuroprotection in Animal Models

Another investigation assessed the neuroprotective effects of tetrahydropyridine compounds in mouse models exhibiting symptoms akin to Alzheimer's disease. The results indicated that these compounds could significantly reduce neuronal loss and improve cognitive function by enhancing cholinergic activity .

Properties

IUPAC Name

(1-propan-2-yl-3,6-dihydro-2H-pyridin-4-yl) trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F3NO3S/c1-7(2)13-5-3-8(4-6-13)16-17(14,15)9(10,11)12/h3,7H,4-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOZCEBQGGLKYFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(=CC1)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.